N-benzyl-2-chloro-N-methylpyrimidin-4-amine
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Overview
Description
N-benzyl-2-chloro-N-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H12ClN3 and its molecular weight is 233.7. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structure Analysis
Research on the crystal and molecular structures of isomeric compounds closely related to N-benzyl-2-chloro-N-methylpyrimidin-4-amine has provided insights into conformational differences and hydrogen-bonding interactions. These studies offer valuable information for understanding the physical and chemical properties of similar compounds, which could be applied in the design of new materials or pharmaceuticals (Odell et al., 2007).
Intramolecular Hydrogen Bonding and Tautomerism
Investigations into Schiff bases related to this compound have explored the role of intramolecular hydrogen bonding and tautomerism. Understanding these chemical behaviors is critical for designing compounds with specific optical or electronic properties, which could be beneficial in sensors, optical devices, or as pharmaceutical intermediates (Nazır et al., 2000).
Alzheimer's Disease Treatment
A study on multifunctional agents for the potential treatment of Alzheimer's disease highlighted the use of a pyrimidine-2,4-diamine template, suggesting that related compounds, including this compound, might be explored for their biological activities. The ability to inhibit cholinesterase, β-secretase, and Aβ-aggregation indicates a promising avenue for the development of Alzheimer's therapeutics (Mohamed et al., 2012).
Analytical Chemistry Applications
In the field of analytical chemistry, derivatives of similar compounds have been developed for the reliable detection of biogenic amines using high-performance liquid chromatography (HPLC). This application is crucial for food safety, environmental monitoring, and clinical diagnostics, showcasing the versatility of these compounds in analytical methods (Özdestan & Üren, 2009).
Heterocyclic Amine Synthesis
Research into the N-alkylation of heterocyclic amines with alcohols using iron phthalocyanine as a catalyst demonstrates the synthetic utility of related compounds in producing benzimidazoles, benzothiazoles, and benzoxazoles. Such synthetic pathways are fundamental in medicinal chemistry for generating libraries of biologically active molecules (Bala et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to target the cyclooxygenase (cox) enzymes .
Mode of Action
Related compounds have been found to suppress the cox enzymes . These enzymes are crucial for converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The inhibition of cox enzymes by related compounds can affect the synthesis of prostaglandins, which play key roles in inflammation, pain, and fever responses .
Result of Action
Related compounds have demonstrated anti-inflammatory activity, with some showing high ic50 values for cox-1 inhibition and excellent cox-2 selectivity index (si) values .
Properties
IUPAC Name |
N-benzyl-2-chloro-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)11-7-8-14-12(13)15-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDMPTKAKGKWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.